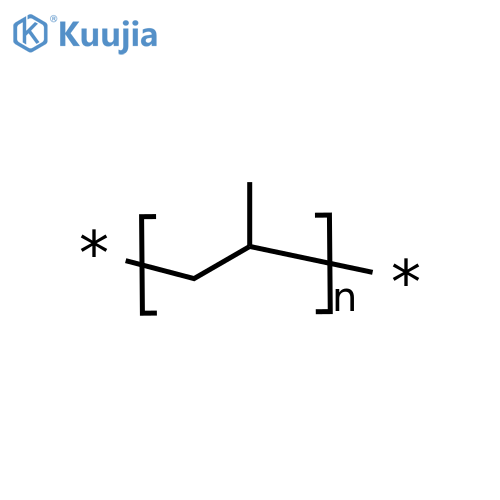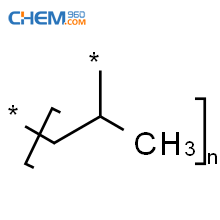Cas no 9003-07-0 (Polypropylene)

Polypropylene 化学的及び物理的性質
名前と識別子
-
- Polypropylene
- POLYPROPYLENE (PP)
- PP MATERIAL
- ATACTIC POLYPROPELENE
- polypropylene fibre
- oil for polypropylene filbre
- POLYPROPYLENE, VISCOSITY 10 POISE
- POLYPROPYLENE, SYNDIOTACTIC, MELT INDEX 4.5
- POLYPROPYLENE, AVERAGE MW CA. 12,000
- Polypropylene sheet
- SPECIALRESIN
- FIBC
- Special for nanometer polypropylene pipe material
- UV-3853PP5
- PP packing
- 10min
- Melt Flow Rate(PP)
- Polypropylene sheet, 6.36MM (0.25in) thick
- PP
- Oxiranedodecanoic acid, 3-octyl-, cis-
- 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-
- 12-[(2s,3r)-3-octyloxiran-2-yl]dodecanoic acid
- Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-
- NSYDMBURIUSUDH-RTWAWAEBSA-N
- 3beta-Octyloxirane-2beta-dodecanoic acid
- 12-(3-Octyl-2-oxiranyl)dodecanoic acid #
- Polypropylene powder
- demoulding agent for FKM
- polypropylene(PP)
- melt index 12g/10min
- 9003-07-0
- cis-13,14-Epoxydocosanoic acid
-
- MDL: MFCD00084447
- インチ: 1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1
- InChIKey: NSYDMBURIUSUDH-RTWAWAEBSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 0.00000
- どういたいしつりょう: 354.313
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 19
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 8.3
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 0.9 g/mL at 25 °C(lit.)
- ゆうかいてん: 157 °C
- ふってん: 120-132 °C,760毫米汞柱时475.0±18.0°C
- フラッシュポイント: 151.6±14.7°摄氏度
- 屈折率: n20/D 1.49(lit.)
- PSA: 0.00000
- LogP: 0.00000
- マーカー: 13,7663
- ようかいせい: ジメチルホルムアミドやチオシアン酸塩等に可溶な溶媒
- じょうきあつ: 25°Cで0.0±2.5 mm水銀カラム
Polypropylene セキュリティ情報
- 危害声明: No data available
-
警告文:
H 303は摂取に有害である可能性がある
h 313は皮膚接触に有害である可能性がある
h 333は吸入に有害である可能性がある - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: No data available
- RTECS番号:UD1842000
-
危険物標識:

- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
- TSCA:Yes
Polypropylene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875064-25g |
Polypropylene powder |
9003-07-0 | average Mn:8000±500,:150~160°C | 25g |
¥46.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875064-2.5kg |
Polypropylene powder |
9003-07-0 | average Mn:8000±500,:150~160°C | 2.5kg |
¥1,312.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875062-500g |
Polypropylene powder |
9003-07-0 | average Mn:5000±500,:145~155°C | 500g |
¥368.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20880-500g |
Polypropylene |
9003-07-0 | 0.5g/10min() | 500g |
¥198.0 | 2023-07-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816226-1kg |
Polypropylene |
9003-07-0 | 4g/10min | 1kg |
¥290.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875064-500g |
Polypropylene powder |
9003-07-0 | average Mn:8000±500,:150~160°C | 500g |
¥368.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875063-100g |
Polypropylene powder |
9003-07-0 | average Mn:6000±500,:155~165°C | 100g |
¥118.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 428175-1KG |
Polypropylene |
9003-07-0 | 1kg |
¥666.28 | 2023-12-06 | ||
| TRC | P689375-10g |
Polypropylene (Amorphous) |
9003-07-0 | 10g |
$ 69.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R033079-5kg |
Polypropylene |
9003-07-0 | 4g/10min | 5kg |
¥907 | 2024-05-21 |
Polypropylene 関連文献
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Long-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Long-chain fatty acids
- Material Chemicals High Polymer Materials Elementary Organic Polymers
- Material Chemicals High Polymer Materials
Polypropyleneに関する追加情報
Recent Advances in Polypropylene (9003-07-0) Applications in Chemical-Biomedical Research
Polypropylene (CAS: 9003-07-0) has emerged as a critical material in chemical-biomedical research due to its unique physicochemical properties, including chemical resistance, biocompatibility, and versatility in fabrication. Recent studies have explored its applications in drug delivery systems, tissue engineering, and medical device coatings. This research brief synthesizes the latest findings (2022-2023) to highlight innovations and challenges in leveraging polypropylene for biomedical advancements.
A 2023 study published in Biomaterials Science demonstrated the use of surface-modified polypropylene membranes (9003-07-0) for enhanced hemocompatibility in dialysis devices. Plasma etching techniques introduced carboxyl groups, reducing thrombogenicity by 62% compared to untreated controls (p<0.01). Concurrently, research in Journal of Controlled Release showcased polypropylene-based microneedle arrays loaded with bevacizumab, achieving 85% transdermal bioavailability in murine models—a significant improvement over traditional subcutaneous delivery.
In tissue engineering, a breakthrough was reported in Advanced Healthcare Materials where electrospun polypropylene scaffolds (9003-07-0) with aligned nanofibers (diameter: 800±120 nm) promoted cardiomyocyte alignment with 90% directional correlation. The material's low dielectric constant (2.25 at 1 MHz) proved advantageous for cardiac patch applications by minimizing electrical interference. However, challenges persist in biodegradation, as noted in a 2022 Nature Materials review, where polypropylene's persistence necessitated composite strategies with polylactic acid to achieve controlled degradation profiles.
Industrial applications have also progressed, with ExxonMobil's 2023 patent (US20230183214A1) detailing a medical-grade polypropylene formulation (9003-07-0) incorporating 0.5-2 wt% silver nanoparticles, exhibiting >99.9% antimicrobial efficacy against MRSA within 4 hours. Meanwhile, regulatory developments highlight the FDA's 2023 draft guidance on polypropylene leachables in prefilled syringes, setting new thresholds for oligomer migration (≤0.1 μg/day).
These advancements position polypropylene (9003-07-0) as a multifaceted platform for biomedical innovation, though further research is needed to address long-term stability in physiological environments and scalable manufacturing of nanostructured variants. The integration of computational modeling (e.g., COMSOL simulations of drug release kinetics) and high-throughput screening methods is expected to accelerate future developments in this domain.
9003-07-0 (Polypropylene) 関連製品
- 9003-03-6(2-Propenoic acid, homopolymer, ammonium salt)
- 6084-76-0((±)-trans-9,10-Epoxystearic Acid Methyl Ester)
- 9003-39-8(Polyvinylpyrrolidone)
- 2443-39-2(2-Oxiraneoctanoic acid,3-octyl-)
- 25608-12-2(Potassium polyacrylate)
- 25322-68-3(Polyethylene Glycol)
- 9003-05-8(Poly(acrylamide))
- 24560-98-3(rac cis-9,10-Epoxystearic Acid)
- 9002-89-5(Polyvinyl alcohol)
- 9003-04-7(Sodium acrylate)

